Product packaging for 6-Oxo-ethinylestradiol(Cat. No.:CAS No. 38002-18-5)

6-Oxo-ethinylestradiol

Cat. No.: B122869
CAS No.: 38002-18-5
M. Wt: 310.4 g/mol
InChI Key: QHTAUDUBRNENFJ-VCNAKFCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-ethinylestradiol, identified by CAS number 38002-18-5, is a certified reference standard of critical importance in pharmaceutical research and development. This compound, with the molecular formula C20H22O3 and a molecular weight of 310.39 g/mol, is officially recognized as a specified impurity of the synthetic estrogen Ethinylestradiol, notably designated as Ethinylestradiol Impurity G in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) . It also serves as Ethinylestradiol Related Compound A for the United States Pharmacopeia (USP) . As a well-characterized impurity, its primary application lies in analytical chemistry, where it is used as a benchmark in chromatographic methods to monitor, identify, and quantify impurity profiles in Ethinylestradiol Active Pharmaceutical Ingredients (APIs) and finished drug products, such as oral contraceptives . This application is vital for ensuring product quality, safety, and compliance with stringent regulatory standards. The structural specificity of this compound, which features a ketone group at the 6-position of the steroidal nucleus, makes it a molecule of significant interest for metabolic and stability studies . Researchers utilize this standard to investigate the degradation pathways of Ethinylestradiol and to validate analytical procedures for stability-indicating methods. The compound is supplied as a light yellow solid and requires storage in a refrigerator at 2-8°C to maintain stability . This product is intended strictly for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O3 B122869 6-Oxo-ethinylestradiol CAS No. 38002-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17,21,23H,6-9,11H2,2H3/t14-,15-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTAUDUBRNENFJ-VCNAKFCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CC(=O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC(=O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191417
Record name 6-Oxo-ethinylestradiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38002-18-5
Record name 6-Oxo-ethinylestradiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxo-ethinylestradiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17α)-3,17-Dihydroxy-19-norpregna-1,3,5(10)-trien-20-yn-6-one, 3,17β-Dihydroxy-17α-ethynylestra-1,3,5(10)-trien-6-one
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Record name 6-OXO-ETHINYLESTRADIOL
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Synthetic Chemistry and Chemical Transformation

Controlled Synthesis of 6-Oxo-ethinylestradiol

The controlled synthesis of this compound, often referred to as 6-keto-ethinylestradiol, is a multi-step process that leverages the chemical reactivity of related steroid structures. Research in this area has focused on developing efficient synthetic routes to obtain this compound for use as a reference standard in pharmaceutical analysis and for further scientific investigation.

Novel Synthetic Routes and Reaction Mechanisms

A notable synthetic pathway to this compound involves the oxidation of 6-keto-norethindrone acetate (B1210297) (6-keto NA). nih.gov This method highlights a transformation within the steroid's B-ring. The synthesis of the precursor, 6-keto NA, is achieved through the oxidation of the heteroannular 3,5-dienyl acetate derivative of norethindrone (B1679910) acetate (NA). nih.gov

The reaction sequence can be summarized as follows:

Formation of 6-keto-norethindrone acetate (6-keto NA): Norethindrone acetate is first converted to its 3,5-dienyl acetate derivative. Subsequent oxidation of this intermediate leads to the formation of 6-keto NA, alongside 6α-hydroxy and 6β-hydroxy NA. nih.gov

Oxidation of 6-keto NA to this compound: The resulting 6-keto NA serves as the direct precursor to this compound. Oxidation of 6-keto NA yields a mixture of products, including 6α-hydroxy-ethinylestradiol, 6β-hydroxy-ethinylestradiol, and the desired this compound (6-keto-EE). nih.gov

While the specific reagents and detailed mechanistic steps for the final oxidation are not fully elaborated in preliminary reports, it is understood to involve the introduction of a ketone functional group at the C6 position of the ethinylestradiol steroid scaffold.

PrecursorProductKey Transformation
Norethindrone Acetate (NA)6-keto-norethindrone acetate (6-keto NA)Oxidation of the 3,5-dienyl acetate derivative
6-keto-norethindrone acetate (6-keto NA)This compoundOxidation

Preparation of Functionalized Derivatives for Research Applications

The synthesis of this compound is often part of a broader effort to prepare a suite of related oxidative transformation products of ethinylestradiol. These functionalized derivatives are crucial as reference materials for the analytical testing of pharmaceutical products to ensure their purity and stability. nih.gov The synthesis of 6α-hydroxy-ethinylestradiol and 6β-hydroxy-ethinylestradiol alongside this compound provides a clear example of preparing a set of closely related, functionalized derivatives for such research and quality control purposes. nih.gov

Oxidative Formation from Parent Steroids

This compound can also be formed through the oxidative degradation of its parent compound, ethinylestradiol. This transformation is of significant interest in understanding the metabolic fate and environmental degradation of this widely used synthetic estrogen.

Characterization of Degradation Pathways of Ethinylestradiol

The degradation of ethinylestradiol, particularly through oxidative processes, has been a subject of extensive study. The phenolic A-ring of the ethinylestradiol molecule is particularly susceptible to oxidation. hkmu.edu.hk Electrochemical degradation studies have shown that radical agents readily oxidize this ring, leading to the formation of various hydroxylated and halogenated transformation products, as well as ring-opening products. hkmu.edu.hkmdpi.com

Metabolic studies in humans have identified that 2-hydroxylation is a major oxidative reaction for ethinylestradiol. researchgate.net However, hydroxylation at other positions, including the C6 position, is also a recognized metabolic pathway, which can lead to the formation of 6-hydroxy derivatives and subsequently this compound.

Degradation ProcessPrimary Site of AttackResulting Products
Electrochemical OxidationPhenolic A-ringHydroxylated and halogenated derivatives, ring-opening products
Metabolic Oxidation (Human)2-position of A-ring2-hydroxy-ethinylestradiol
Metabolic Oxidation6-position of B-ring6-hydroxy-ethinylestradiol

Elucidation of Specific Oxidative Transformation Mechanisms

The precise chemical mechanisms leading to the formation of this compound from ethinylestradiol are complex and can occur through various pathways. In biological systems, the oxidation is often catalyzed by cytochrome P450 enzymes. researchgate.net The formation of a ketone at the C6 position likely proceeds through an intermediate alcohol (6-hydroxy-ethinylestradiol).

The proposed mechanism involves an initial hydroxylation at the C6 position, followed by oxidation of the resulting secondary alcohol to a ketone. This two-step process is a common biochemical transformation for the introduction of a keto group onto a steroid ring.

Further research is needed to fully elucidate the specific enzymes and reaction conditions that favor the formation of this compound over other oxidative degradation products.

Biochemical Metabolism and Biotransformation

Enzymatic Pathways Leading to 6-Oxo-Steroid Formation

The formation of 6-oxo-ethinylestradiol is a two-step process initiated by hydroxylation, followed by oxidation. The primary enzymes involved in the initial hydroxylation are members of the cytochrome P450 superfamily, while the subsequent oxidation is likely carried out by other oxidoreductases.

The oxidative metabolism of ethinylestradiol is predominantly mediated by cytochrome P450 (CYP) enzymes. While 2-hydroxylation is the main metabolic fate, hydroxylation at other positions, including C6, also occurs.

While the focus of many studies has been on 2-hydroxylation, the formation of other hydroxylated metabolites, including those at the 6-position, has been acknowledged. However, hydroxylation at the C6 and C7 positions of ethinylestradiol by human liver microsomes is considered a minor metabolic pathway compared to the extensive metabolism at the C2 and C4 positions.

Although direct evidence pinpointing the specific CYP isoforms responsible for 6-hydroxylation of ethinylestradiol is limited, it is plausible that the same enzymes involved in other hydroxylations, such as CYP3A4 and potentially members of the CYP1A and CYP2B families, may play a role, albeit to a lesser extent. The contribution of each isoform to the formation of 6-hydroxy-ethinylestradiol has not been definitively quantified.

Following the initial CYP-mediated 6-hydroxylation of ethinylestradiol to form 6-hydroxy-ethinylestradiol, a subsequent oxidation step is required to yield this compound. This conversion of a hydroxyl group to a ketone is characteristic of the activity of oxidoreductases, specifically hydroxysteroid dehydrogenases (HSDs).

HSDs are a class of enzymes that play a crucial role in the metabolism and pre-receptor regulation of steroid hormones by catalyzing the interconversion of hydroxysteroids and ketosteroids. nih.gov These enzymes can function as either reductases or dehydrogenases, depending on the specific enzyme, substrate, and cofactor availability. While the involvement of HSDs in the metabolism of endogenous steroids is well-established, their specific role in the catabolism of synthetic steroids like ethinylestradiol, and particularly in the formation of 6-oxo metabolites, is less characterized. It is hypothesized that a specific HSD may be responsible for the oxidation of 6-hydroxy-ethinylestradiol to this compound, though direct experimental evidence for this specific reaction in human tissues is not yet available.

In Vitro Studies of Metabolic Conversion

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the metabolic pathways of ethinylestradiol. These studies have consistently shown that while 2-hydroxylation is the predominant metabolic pathway, other hydroxylated metabolites are also formed.

One study investigating the metabolism of ethinylestradiol in human liver microsomes found that hydroxylation at ring B (which includes the C6 position) is of minor importance, accounting for only 4-5% of the oxidation compared to that of ring A (C2 and C4 positions). The formation of 6α-hydroxy-ethinylestradiol as a metabolite of ethinylestradiol in humans has been tentatively identified in these in vitro systems.

The table below summarizes the relative rates of hydroxylation at different positions of ethinylestradiol in human liver microsomes, highlighting the minor contribution of the 6-hydroxylation pathway.

Metabolic PathwayRelative Rate of Formation
2-HydroxylationMajor
4-HydroxylationMinor
6/7-HydroxylationMinor (4-5% of Ring A oxidation)

It is important to note that while these studies confirm the formation of 6-hydroxylated intermediates, the direct in vitro conversion to this compound is not as well documented. The chemical synthesis of 6-keto-ethinylestradiol has been described for use as a reference standard in analytical studies, which supports its existence as a potential metabolite. worthington-biochem.com

Hypothetical Metabolic Intermediates and Products

The formation of this compound from its parent compound, ethinylestradiol, is believed to proceed through a key metabolic intermediate, 6-hydroxy-ethinylestradiol. This intermediate is formed via the action of cytochrome P450 enzymes.

The proposed metabolic pathway is as follows:

Ethinylestradiol is first hydroxylated at the C6 position by a CYP450 enzyme, resulting in the formation of 6-hydroxy-ethinylestradiol . This intermediate can exist as one of two stereoisomers: 6α-hydroxy-ethinylestradiol or 6β-hydroxy-ethinylestradiol.

The 6-hydroxy-ethinylestradiol intermediate is then further oxidized by an oxidoreductase, likely a hydroxysteroid dehydrogenase, to form the final product, This compound .

This proposed pathway is based on the known principles of steroid metabolism, where hydroxylation is a common phase I reaction, often followed by oxidation to a more polar ketone. While the existence of 6-hydroxy-ethinylestradiol as a metabolite has been suggested by in vitro studies, the complete pathway, including the specific enzymes involved in each step and the stereochemistry of the intermediates, requires further investigation for definitive confirmation in human metabolism.

Degradation, Stability, and Environmental Persistence

Chemical Stability Under Varied Conditions

The stability of 6-Oxo-ethinylestradiol is influenced by various environmental factors, particularly oxidative conditions. While specific data on its stability under a wide range of conditions are limited, its formation as an oxidative byproduct of ethinylestradiol provides insights into its reactivity.

This compound has been identified as an oxidative transformation product of ethinylestradiol (EE2). The oxidation of ethinylestradiol can lead to the formation of several products, including 6α-hydroxy-ethinylestradiol, 6β-hydroxy-ethinylestradiol, and 6-keto-ethinylestradiol (this compound). Further oxidation of 6-keto-ethinylestradiol can also occur, leading to other derivatives. nih.gov

Electrochemical advanced oxidation processes (eAOPs) have been shown to degrade ethinylestradiol, with the phenolic A-ring being readily oxidized. This process can lead to the formation of hydroxylated and halogenated transformation products, as well as ring-opening products. nih.govresearchgate.net While these studies focus on the parent compound, they suggest that the aromatic A-ring of this compound would also be susceptible to oxidative attack, potentially leading to a variety of degradation products.

The table below summarizes the oxidative transformation products identified from ethinylestradiol, which includes this compound.

Interactive Data Table: Oxidative Transformation Products of Ethinylestradiol

Precursor Compound Oxidative Product Reference
Ethinylestradiol 6α-hydroxy-ethinylestradiol nih.gov
Ethinylestradiol 6β-hydroxy-ethinylestradiol nih.gov
Ethinylestradiol 6-Keto-ethinylestradiol nih.gov
6-Keto-ethinylestradiol 6α-hydroxy-ethinylestradiol nih.gov
6-Keto-ethinylestradiol 6β-hydroxy-ethinylestradiol nih.gov

The hydrolysis of steroid derivatives is a key degradation pathway. In general, the hydrolysis of a ketone, such as the 6-oxo group in this compound, involves the addition of water across the carbonyl group to form a geminal diol. This reaction is often reversible and the equilibrium typically favors the ketone form. nih.gov

For steroidal esters, enzymatic hydrolysis can occur, converting them to the corresponding free steroids. usda.gov While this compound itself does not have an ester group for direct hydrolysis, this pathway is relevant for its potential precursors or derivatives. The hydrolysis of the A-ring in steroids is a critical step in their degradation. For instance, anaerobic degradation of some steroids involves the hydrolytic cleavage of the A-ring. nih.gov

The phenolic A-ring is a crucial structural feature for the activity of many steroids. nih.gov Its modification through processes like hydrolysis can significantly alter the compound's properties.

Environmental Fate and Bioremediation of Steroidal Compounds

The environmental fate of steroidal compounds like this compound is determined by a combination of biotic and abiotic processes. Their persistence and potential for bioremediation are key areas of research.

Microbial activity plays a significant role in the degradation of steroidal estrogens in the environment. Bacteria, in particular, are capable of transforming and degrading these compounds. mdpi.com The aerobic degradation of estrogens often proceeds via the 4,5-seco pathway, which involves the cleavage of the A-ring. nih.gov One of the initial steps in the microbial degradation of 17α-ethinylestradiol by some bacteria is the oxidation of the C-17 position to form a ketone, estrone (B1671321) (E1). nih.gov This is followed by hydroxylation and ketonization at other positions and eventual cleavage of the steroid rings. nih.gov

While specific studies on the microbial degradation of this compound are scarce, the known pathways for ethinylestradiol and other steroids provide a framework for its likely fate. The presence of the 6-oxo group may influence the rate and pathway of microbial attack. Some bacterial strains, such as Rhodococcus sp., have been shown to be effective in degrading 17β-estradiol. usda.gov

The table below outlines some of the key microbial degradation steps for related steroidal compounds.

Interactive Data Table: Microbial Degradation of Steroidal Estrogens

Substrate Transformation Key Enzymes/Pathways Reference
17α-ethinylestradiol Oxidation to Estrone (E1) Oxidation at C-17 nih.gov
Estrone (E1) Hydroxylation and Ketonization - nih.gov
Estrone (E1) Cleavage of B-ring 4,5-seco pathway nih.gov
17β-estradiol Dehydrogenation to Estrone (E1) Dehydrogenation at C-17 usda.gov
17β-estradiol Hydroxylation of A-ring - usda.gov

The persistence of steroidal compounds in the environment is a significant concern. Ethinylestradiol is known to be persistent in surface and groundwaters, with a half-life that can be up to 108 days in lake water. researchgate.net Its hydrophobic nature leads to absorption by organic matter and concentration in sediments. researchgate.net

Factors influencing persistence include the compound's chemical structure, microbial activity, and the physicochemical properties of the soil and water. usda.gov

Receptor Interactions and Structure Activity Relationships Sar

Estrogen Receptor Binding Affinity and Selectivity (ERα, ERβ)

Direct experimental data quantifying the binding affinity of 6-Oxo-ethinylestradiol for the two main estrogen receptor subtypes, ERα and ERβ, is not available in the reviewed scientific literature. To understand its potential binding profile, a comparative analysis with structurally related compounds is necessary.

Ethinylestradiol, the parent compound, is known to be a potent binder of both ERα and ERβ. The introduction of an oxo group at the C-6 position of the steroid nucleus would be expected to alter the electronic and steric properties of the molecule, which in turn would influence its interaction with the ligand-binding pockets of the estrogen receptors.

Interactive Data Table: Estrogen Receptor Binding Affinity (Hypothetical)

CompoundERα Binding Affinity (Relative to Estradiol)ERβ Binding Affinity (Relative to Estradiol)
This compound Data Not AvailableData Not Available
EthinylestradiolHighHigh
Estradiol (B170435)100%100%

This table is presented for illustrative purposes to highlight the lack of available data for this compound.

Influence of the 6-Oxo Moiety on Steroid-Receptor Interactions

The introduction of a ketone (oxo) group at the C-6 position of the steroidal A-ring introduces a polar, electron-withdrawing feature. This modification can have several consequences for receptor binding:

Steric Hindrance: The bulk of the oxygen atom could create steric clashes within the ligand-binding pocket of the estrogen receptor, potentially reducing binding affinity compared to the unsubstituted parent compound.

Altered Hydrogen Bonding: The carbonyl oxygen could act as a hydrogen bond acceptor, potentially forming new interactions with amino acid residues in the receptor's binding site. However, it could also disrupt the existing hydrogen bond network that is optimal for the binding of ethinylestradiol.

Electronic Effects: The electron-withdrawing nature of the oxo group can influence the electron density of the aromatic A-ring, which is a critical pharmacophore for estrogen receptor binding. This alteration could impact the key π-π stacking interactions with aromatic amino acid residues in the receptor.

Comparative Structure-Activity Profiling with Ethinylestradiol and Analogues

A comparative structure-activity relationship (SAR) analysis is essential to contextualize the potential activity of this compound.

Ethinylestradiol: The 17α-ethynyl group of ethinylestradiol is known to enhance its metabolic stability and oral bioavailability compared to estradiol. This feature is retained in this compound.

Other 6-Substituted Estrogens: Studies on other 6-substituted estradiol and estrone (B1671321) analogs have shown that the nature, size, and stereochemistry of the substituent at this position can significantly impact estrogenic activity, with some derivatives exhibiting reduced or altered receptor binding and functional activity.

Interactive Data Table: Comparative Profiling (Hypothetical)

CompoundKey Structural FeatureExpected Impact on Receptor Interaction (Relative to Ethinylestradiol)
This compound 6-Oxo groupUnknown; potentially altered binding affinity and functional activity
EthinylestradiolUnsubstituted at C-6High affinity agonist
6α-Hydroxyestradiol6α-Hydroxyl groupGenerally lower affinity than estradiol
6-Ketoestrone6-Oxo group on estrone backboneReduced estrogenic activity

This table provides a hypothetical comparison based on general SAR principles and highlights the need for empirical data.

In Vitro Biochemical and Cellular Studies

Effects on Cellular Proliferation in Model Systems (e.g., Breast Cancer Cell Lines)

There is no specific data available in the reviewed scientific literature detailing the effects of 6-Oxo-ethinylestradiol on the cellular proliferation of breast cancer cell lines or other model systems. Studies on the parent compound, ethinylestradiol, consistently show a stimulatory effect on the proliferation of ER+ breast cancer cells. uzh.chnih.gov

Enzyme Inhibition or Activation Studies (Beyond Metabolic Enzymes)

No research studies were identified that investigated the inhibitory or activating effects of this compound on non-metabolic enzymes.

Investigation of Molecular Targets and Signaling Pathways

While it can be hypothesized that this compound, as a derivative of ethinylestradiol, may interact with estrogen receptors, there is no direct experimental evidence from the reviewed literature to confirm its specific molecular targets or the signaling pathways it may modulate. The primary molecular target for estrogenic compounds is the estrogen receptor, which governs downstream signaling related to cell proliferation and survival. researchgate.net

Computational and Theoretical Chemistry

Quantum Chemical Characterization of Molecular Structure and Reactivity

Quantum chemical methods are employed to understand the intrinsic electronic properties of a molecule, which dictate its stability, structure, and chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like 6-Oxo-ethinylestradiol, DFT calculations can predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic energies.

The introduction of a ketone (oxo) group at the C6 position of the ethinylestradiol steroid skeleton significantly alters the molecule's electronic landscape. mdpi.com This modification introduces a polar carbonyl group and changes the geometry of the B-ring of the steroid nucleus. DFT calculations would be essential to precisely model these changes.

Key applications for this compound would include:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule, including bond lengths and angles, particularly around the modified B-ring.

Electronic Property Prediction: Calculating the dipole moment and the distribution of electron density across the molecule. The electron-withdrawing nature of the 6-oxo group is expected to create a region of partial positive charge on the C6 carbon and partial negative charge on the oxygen, influencing intermolecular interactions.

Thermodynamic Parameters: Predicting thermodynamic properties such as the standard enthalpy, entropy, and Gibbs free energy of formation. nih.gov

Table 1: Predicted Impact of 6-Oxo Group on Ethinylestradiol Properties (Theoretical) This table is illustrative and based on general chemical principles, not on specific published data for this compound.

Molecular Property Ethinylestradiol (Parent) This compound (Predicted Change) Rationale
Polarity Moderately Polar Increased Polarity Introduction of a polar C=O bond.
Electron Density High density on A-ring (phenol) and ethynyl group. Redistribution of electron density, with a significant increase around the C6-oxygen. The oxygen atom of the oxo group is highly electronegative.
Reactivity of B-Ring Relatively non-reactive. Increased electrophilicity at C6. The carbonyl carbon is susceptible to nucleophilic attack.
Hydrogen Bonding Acts as H-bond donor (OH groups) and acceptor (OH oxygen). Increased H-bond acceptor capability. The lone pairs on the carbonyl oxygen can accept hydrogen bonds.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.orglibretexts.org The energy and shape of these orbitals are crucial for predicting how a molecule will behave in a chemical reaction.

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the "electron-donating" orbital. For this compound, the HOMO is likely to be concentrated on the electron-rich phenolic A-ring, similar to other estrogens.

LUMO (Lowest Unoccupied Molecular Orbital): This is the "electron-accepting" orbital. The introduction of the electron-withdrawing 6-oxo group would be expected to lower the energy of the LUMO and likely localize it near the carbonyl function, making this part of the molecule more susceptible to receiving electrons. rsc.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more easily excited and thus more reactive. DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. researchgate.net

Molecular Modeling and Simulation of Biological Interactions

To understand how this compound might function in a biological system, molecular modeling techniques are used to simulate its interaction with protein targets like receptors and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as an enzyme or protein) to form a stable complex. nih.govsamipubco.commdpi.com The primary goal is to predict the binding mode and affinity of the ligand.

For this compound, key targets for docking studies would include nuclear hormone receptors like the estrogen receptors (ERα and ERβ) and enzymes involved in steroid metabolism. The docking process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy.

The addition of the 6-oxo group provides an additional point of interaction—a hydrogen bond acceptor—which could significantly alter the binding profile compared to the parent ethinylestradiol. mdpi.com Docking simulations would reveal whether this new group forms favorable interactions with amino acid residues in the receptor's binding pocket or introduces steric hindrance that weakens the interaction.

Table 2: Potential Interactions of this compound in a Receptor Binding Site This table is a hypothetical representation of docking results based on known estrogen receptor interactions.

Functional Group Type of Interaction Potential Interacting Amino Acid Residues
3-Hydroxyl (A-Ring) Hydrogen Bond (Donor/Acceptor) Glu, Arg, His
17α-Ethynyl Hydrophobic / van der Waals Leu, Phe, Met
17β-Hydroxyl Hydrogen Bond (Donor/Acceptor) His, Thr
Steroid Core Hydrophobic / van der Waals Ala, Leu, Ile, Val
6-Oxo Group Hydrogen Bond (Acceptor) Asn, Gln, Ser, Thr

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govudel.edu MD simulations apply the laws of classical mechanics to model the movements and interactions of every atom in the system, including the protein, the ligand, and surrounding solvent molecules (typically water). diva-portal.org

An MD simulation of a this compound-receptor complex would start with the best-docked pose. The simulation would then reveal:

Stability of the Binding Pose: Whether the initial docked orientation is stable over a period of nanoseconds to microseconds.

Conformational Changes: How the protein and ligand adjust their shapes to accommodate each other for optimal binding.

Role of Water Molecules: The role of individual water molecules in mediating interactions between the ligand and the protein.

Binding Free Energy: More accurate calculations of binding free energy can be performed, providing a better estimate of binding affinity.

These simulations are computationally intensive but provide invaluable information on the flexibility and stability of the ligand-protein interaction, which is crucial for understanding its biological function. nih.gov

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying 6-Oxo-ethinylestradiol, often in the presence of the parent compound, ethinylestradiol, and other related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, leveraging the compound's nonpolar steroid backbone. The separation is achieved on a stationary phase like a C18 column, which separates compounds based on their hydrophobicity.

A gradient elution method is often developed to ensure adequate separation from ethinylestradiol and other potential impurities. bepls.comresearchgate.net The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent like acetonitrile or methanol. semanticscholar.orgomicsonline.org The gradient involves changing the proportion of the organic solvent over time to effectively elute compounds with varying polarities. Detection is typically performed using a UV detector, with monitoring at wavelengths around 210 nm or 215 nm, where the phenylic chromophore of the steroid exhibits strong absorbance. bepls.comresearchgate.net The retention time for this compound will differ from that of ethinylestradiol due to the increased polarity imparted by the C6-keto group.

ParameterTypical ConditionsSource
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A Acetonitrile/Water mixture or Phosphate Buffer researchgate.netsemanticscholar.org
Mobile Phase B Acetonitrile researchgate.net
Elution Gradient bepls.comresearchgate.net
Flow Rate 1.0 - 1.3 mL/min researchgate.netomicsonline.org
Column Temperature 30 - 40 °C bepls.comresearchgate.net
Detection UV at 210 - 245 nm bepls.comomicsonline.org

Development of Related Substance Methods

The development of analytical methods to detect and quantify related substances, such as this compound in ethinylestradiol samples, is critical for quality control in pharmaceutical manufacturing. These methods must be highly specific, sensitive, and accurate, developed and validated according to International Council for Harmonisation (ICH) guidelines. bepls.comsemanticscholar.org

The process begins with forced degradation studies, where the parent drug substance (ethinylestradiol) is exposed to stress conditions like acid, base, oxidation, heat, and light. semanticscholar.org This helps to generate potential degradation products, including this compound, and ensures the analytical method can separate them from the main compound.

Method validation involves demonstrating specificity by showing that the peaks of the impurities are well-resolved from the main peak and from each other. researchgate.net Linearity is established by analyzing a series of solutions with known concentrations of this compound to prove that the detector response is proportional to the concentration. semanticscholar.org Accuracy is confirmed through recovery studies, where a known amount of this compound is added to a sample and the method's ability to measure it accurately is assessed. bepls.com Precision (repeatability and intermediate precision) is evaluated by performing multiple analyses of the same sample to demonstrate the consistency of the results. bepls.comijcpa.in The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also determined to define the sensitivity of the method for trace-level impurities. semanticscholar.orghumanjournals.com

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

The ¹H NMR spectrum would show characteristic signals for the ethynyl proton, the aromatic protons on the A-ring, and the various aliphatic protons of the steroid skeleton. The introduction of the keto group at the C6 position significantly influences the chemical shifts of nearby protons, particularly those at C5 and C7, compared to the spectrum of ethinylestradiol. nih.gov These protons would experience a downfield shift due to the electron-withdrawing effect of the carbonyl group.

In the ¹³C NMR spectrum, the most telling signal for this compound would be the resonance of the carbonyl carbon (C6), which would appear significantly downfield, typically in the range of 190-220 ppm. The carbons of the ethynyl group (C20 and C21) would also have characteristic shifts. qub.ac.uk Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to assign all proton and carbon signals definitively and confirm the connectivity of the atoms within the molecule.

NucleusExpected Chemical Shift Region (ppm)Key Features
¹H 0.8 - 3.0Aliphatic protons (steroid core)
¹H ~2.6Ethynyl proton (-C≡CH)
¹H 6.5 - 7.5Aromatic protons (A-ring)
¹³C 10 - 70Aliphatic carbons (steroid core)
¹³C ~75, ~85Ethynyl carbons (-C≡CH)
¹³C 110 - 160Aromatic & Phenolic carbons (A-ring)
¹³C 190 - 220Carbonyl carbon (C6=O)

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular formula of this compound is C₂₀H₂₂O₃, giving it a molecular weight of approximately 310.39 g/mol . nih.gov

When coupled with liquid chromatography (LC-MS), this technique provides high sensitivity and selectivity for detecting the compound in complex mixtures. nih.gov Electrospray ionization (ESI) is a common ionization technique used for steroid analysis, often in negative ion mode to deprotonate the phenolic hydroxyl group. lcms.cz High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for structural confirmation. The fragmentation would likely involve losses of water (H₂O), carbon monoxide (CO), and portions of the steroid rings, providing structural information that differentiates it from ethinylestradiol and other related substances. nih.govresearchgate.net

TechniqueInformation Provided
LC-MS Separation and detection with high sensitivity and selectivity. nih.gov
High-Resolution MS (HRMS) Precise molecular weight determination and elemental composition confirmation.
Tandem MS (MS/MS) Structural information from characteristic fragmentation patterns. lcms.cz

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum provides valuable information that complements data from NMR and MS.

The spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp band around 3300 cm⁻¹ would correspond to the stretching vibration of the ethynyl C-H bond. Broad absorption in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the phenolic and tertiary hydroxyl groups. scispace.com Aromatic C-H and C=C stretching vibrations would appear in the 3100-3000 cm⁻¹ and 1610-1450 cm⁻¹ regions, respectively. researchgate.net

Crucially, the presence of the carbonyl group at the C6 position would be confirmed by a strong, sharp absorption band in the region of 1725-1705 cm⁻¹, which is characteristic of a six-membered ring ketone. This C=O stretch is a key diagnostic peak that distinguishes this compound from ethinylestradiol. chemicalbook.com

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch (Alcohol, Phenol) 3500 - 3200Broad
C-H Stretch (Ethynyl) ~3300Sharp, Strong
C-H Stretch (Aromatic) 3100 - 3000
C≡C Stretch (Ethynyl) 2140 - 2100Sharp, Weak to Medium
C=O Stretch (Ketone) 1725 - 1705Sharp, Strong
C=C Stretch (Aromatic) 1610 - 1450

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.